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Compound of Interest

Compound Name: Cyclohexene sulfide

Cat. No.: B1347086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various sulfur-

containing heterocycles utilizing cyclohexene sulfide as a versatile starting material. The

methodologies outlined below are intended to serve as a practical guide for laboratory

synthesis, offering insights into reaction conditions, expected yields, and reaction pathways.

Synthesis of Cyclic Trithiocarbonates via Reaction
with Carbon Disulfide
Cyclohexene sulfide can be effectively coupled with carbon disulfide (CS₂) to yield cyclic

trithiocarbonates, which are valuable intermediates in organic synthesis, particularly for the

preparation of tetrathiafulvalene derivatives. This reaction can be controlled to produce either

linear poly(trithiocarbonate)s or the desired cyclic compounds by selecting the appropriate

initiator.

Application Note:
The reaction of cyclohexene sulfide with carbon disulfide in the presence of a suitable

initiator, such as tetrabutylammonium halide, leads to the formation of trans-hexahydro-1,3-

benzodithiole-2-thione. This method provides a direct route to five-membered cyclic
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trithiocarbonates. The selection of the initiator is crucial for achieving high selectivity for the

cyclic product over polymerization.

Quantitative Data Summary:
Entry Initiator Solvent

Temperatur
e (°C)

Time (h) Yield (%)

1 PPNCl Toluene 25 24 Polymer

2

Tetrabutylam

monium

Bromide

Toluene 80 12 85 (Cyclic)[1]

Experimental Protocol: Synthesis of trans-Hexahydro-
1,3-benzodithiole-2-thione
Materials:

Cyclohexene sulfide

Carbon disulfide (CS₂)

Tetrabutylammonium bromide (TBAB)

Toluene, anhydrous

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add tetrabutylammonium

bromide (0.1 mmol).
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Add anhydrous toluene (10 mL) to the flask and stir until the initiator is dissolved.

To this solution, add cyclohexene sulfide (10 mmol).

Finally, add carbon disulfide (12 mmol) to the reaction mixture.

The flask is sealed and the mixture is stirred at 80°C for 12 hours.

After cooling to room temperature, the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the pure trans-hexahydro-1,3-benzodithiole-2-thione.

Reaction Pathway Diagram:

Reactants

Product

Cyclohexene Sulfide

trans-Hexahydro-1,3-
benzodithiole-2-thione

+ CS₂

Carbon Disulfide (CS₂)

Tetrabutylammonium
Bromide (TBAB)

Toluene, 80°C

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of cyclic trithiocarbonate.
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Synthesis of 1,3-Dithiolane-2-thiones from
Cyclohexene Sulfide Analogue (Cyclohexene Oxide)
While direct protocols for the reaction of cyclohexene sulfide with xanthates were not readily

available, a well-established analogous reaction with cyclohexene oxide provides a strong

basis for a synthetic route to 1,3-dithiolane-2-thiones. The treatment of epoxides with

potassium ethyl xanthogenate offers a safer alternative to using carbon disulfide directly.[2]

Application Note:
This protocol describes the synthesis of trans-hexahydro-1,3-benzodithiole-2-thione from

cyclohexene oxide, which serves as a reliable model for the corresponding reaction with

cyclohexene sulfide. The reaction proceeds via nucleophilic ring-opening of the epoxide by

the xanthate anion, followed by intramolecular cyclization. The best yields are typically

achieved with a 2:1 molar ratio of potassium ethyl xanthogenate to the epoxide.[2]

Quantitative Data Summary (for Cyclohexene Oxide):

Entry

KSC(S)OEt
: Epoxide
(molar
ratio)

Solvent
Temperatur
e (°C)

Time (h) Yield (%)

1 1 : 1 Methanol 35 12 39[2]

2 2 : 1 Methanol 35 3.5 73[2]

3 3 : 1 Methanol 35 3.5 54[2]

Experimental Protocol: Synthesis of trans-Hexahydro-
1,3-benzodithiole-2-thione from Cyclohexene Oxide
Materials:

Cyclohexene oxide

Potassium ethyl xanthogenate (KSC(S)OEt)
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Methanol

Standard laboratory glassware

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

To a solution of cyclohexene oxide (10 mmol) in methanol (50 mL), add potassium ethyl

xanthogenate (20 mmol).

Stir the reaction mixture at 35°C for 3.5 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the methanol under reduced pressure.

Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate

eluent) to yield the pure product.

Experimental Workflow Diagram:
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Reaction Setup
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Caption: Workflow for the synthesis of 1,3-dithiolane-2-thione.
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Synthesis of 2-Substituted-Aminocyclohexanethiols
The ring-opening of cyclohexene sulfide with amines provides a straightforward route to 2-

substituted-aminocyclohexanethiols. These compounds are important building blocks for the

synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazolidines and

their bicyclic analogues.

Application Note:
The reaction of cyclohexene sulfide with primary or secondary amines typically proceeds

under mild conditions, often without the need for a catalyst, to yield the corresponding trans-2-

aminocyclohexanethiol derivatives. The reaction is a nucleophilic ring-opening of the strained

thiirane ring. The resulting aminothiols can be isolated or used in situ for further

transformations.

Note: While this is a generally known reaction type for episulfides, specific high-yielding

protocols with detailed quantitative data for a range of amines with cyclohexene sulfide were

not prominently available in the searched literature. The following protocol is a general

representation of this transformation.

General Experimental Protocol: Synthesis of trans-2-
(Morpholino)cyclohexane-1-thiol
Materials:

Cyclohexene sulfide

Morpholine

Ethanol

Nitrogen or Argon gas supply

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve cyclohexene sulfide (10 mmol) in ethanol (20 mL).
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Add morpholine (12 mmol, 1.2 equivalents) to the solution at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 4-24

hours. The reaction progress can be monitored by TLC or GC-MS.

After the reaction is complete (as indicated by the consumption of the starting material),

remove the solvent and excess amine under reduced pressure.

The resulting crude product, trans-2-(morpholino)cyclohexane-1-thiol, can be purified by

distillation under reduced pressure or by column chromatography if necessary.

Logical Relationship Diagram:

Cyclohexene Sulfide

Nucleophilic Ring-Opening

Amine (e.g., Morpholine)

trans-2-Aminocyclohexanethiol

Further Heterocyclic Synthesis
(e.g., Thiazolidines)

In situ or subsequent reaction

Click to download full resolution via product page

Caption: Synthesis and utility of 2-aminocyclohexanethiols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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